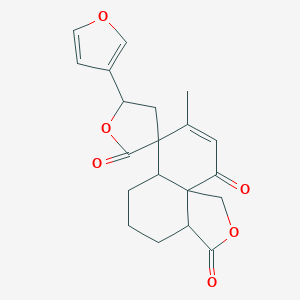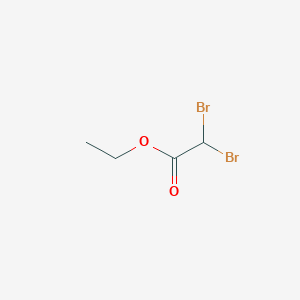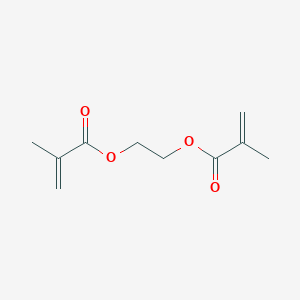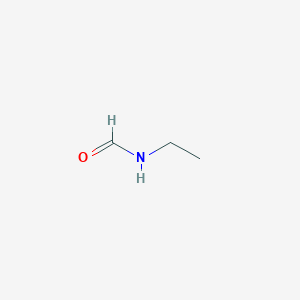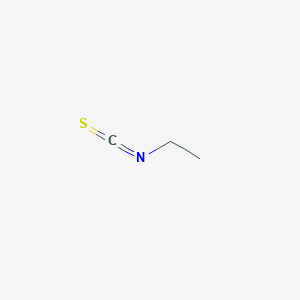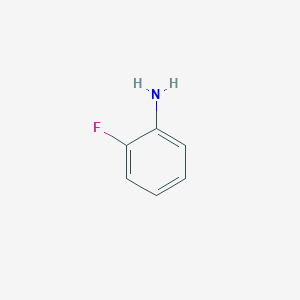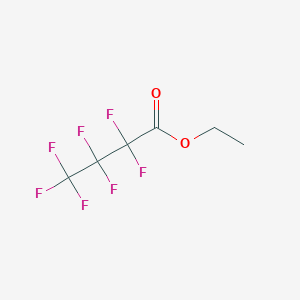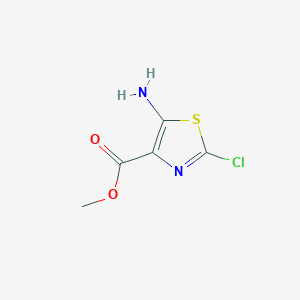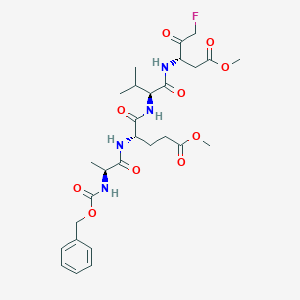
Z-Aevd-fmk
Übersicht
Beschreibung
Z-Aevd-fmk, also known as Z-Val-Ala-Asp(OMe) fluoromethylketone (Z-VAD.FMK), is a well-known synthetic peptide that functions as a broad-spectrum inhibitor of caspase enzymes, which are central to the process of apoptosis, or programmed cell death. The inhibition of these enzymes by Z-VAD.FMK has been instrumental in the study of apoptosis and has provided insights into the role of caspases in various cellular processes .
Synthesis Analysis
The
Wissenschaftliche Forschungsanwendungen
Caspase-10-Hemmung
Z-AEVD-FMK ist ein irreversibler Hemmer von Caspase-10 . Caspasen sind eine Familie von Protease-Enzymen, die eine wesentliche Rolle beim programmierten Zelltod (einschließlich Apoptose), Nekrose und Entzündung spielen. Durch die Hemmung von Caspase-10 kann this compound diese Prozesse regulieren .
Apoptose-Regulation
In den meisten Zelltypen ist Apoptose (eine Form des programmierten Zelltods) ein Caspase-abhängiger Prozess. Interessanterweise verstärkt this compound den durch Tumornekrosefaktor-α (TNFα) induzierten Zelltod in Neutrophilen, was als Beweis für sowohl Caspase-abhängige als auch -unabhängige Zelltodwege interpretiert wurde .
Neutrophilen-Apoptose
This compound hat einen einzigartigen Effekt auf Neutrophile, eine Art von weißen Blutkörperchen. Es verstärkt die durch TNFα induzierte Neutrophilen-Apoptose . Dies könnte für die Auflösung der granulozytären Entzündung von Bedeutung sein, da TNFα bei akuten Entzündungen reichlich vorhanden ist und zu den wenigen biologischen Wirkstoffen gehört, von denen gezeigt wurde, dass sie die Neutrophilen-Apoptose stimulieren .
Bildung reaktiver Sauerstoffspezies (ROS)
This compound und ähnliche Caspase-Hemmer können die durch TNFα stimulierte Bildung von reaktiven Sauerstoffspezies (ROS) hemmen . ROS sind chemisch reaktive Moleküle, die Sauerstoff enthalten und wichtige Rollen in der Zellsignalisierung und Homöostase spielen. Bei Umweltstress können die ROS-Spiegel jedoch dramatisch ansteigen, was zu erheblichen Schäden an Zellstrukturen führt. Dies wird als oxidativer Stress bezeichnet .
Hemmung der Fas-Signalisierung
In einer Konzentration von 10 µM kann this compound die Einleitung der Fas-Signalisierung durch Caspase-10 in Jurkat-T-Lymphomzellen verhindern . Fas-Signalisierung ist ein wichtiger Weg, der zu Apoptose in Zellen führt. Durch die Hemmung dieses Weges kann this compound die Bid-Spaltung in seine aktive Form, die Aktivierung der Caspase-Kaskade und die Apoptose verhindern .
Biochemische Forschung
This compound wird als zellpermeabler, irreversibler Hemmer der Caspase-Aktivität in der biochemischen Forschung eingesetzt
Wirkmechanismus
Target of Action
Z-AEVD-FMK is primarily an irreversible inhibitor of caspase-10 . Caspases are a family of cytosolic aspartate-specific cysteine proteases involved in the initiation and execution of apoptosis . Caspase-10 belongs to the apoptosis initiation group of caspases .
Mode of Action
This compound interacts with caspase-10 and related caspases . At a concentration of 10 µM, it can prevent the initiation of Fas signaling by caspase-10 in Jurkat T lymphoma cells . This interaction prevents Bid cleavage into its active form, thereby inhibiting caspase cascade activation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-10, this compound prevents the initiation of Fas signaling, which is a crucial step in the apoptosis pathway . This results in the prevention of Bid cleavage into its active form, thereby inhibiting the caspase cascade activation and apoptosis .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects
Result of Action
The primary molecular effect of this compound’s action is the prevention of Bid cleavage into its active form . This results in the inhibition of the caspase cascade activation and apoptosis . On a cellular level, this means that this compound can prevent cell death in cells where apoptosis is initiated by caspase-10 .
Action Environment
It is known that the compound is shipped with polar packs and should be stored at -20 to -70 °c . Repeated freeze-thaw cycles should be avoided . These details suggest that temperature and storage conditions could potentially influence the stability and efficacy of this compound.
Zukünftige Richtungen
Z-AEVD-FMK is a cleavable ADC linker used for the synthesis of antibody active molecule conjugates (ADCs) . It has potential applications in scientific research and drug development .
Relevant Papers Several papers have been published on this compound. One study found that z-VAD-fmk augmentation of TNFα-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species . Another paper evaluated Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation . A third paper discussed off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk .
Eigenschaften
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBQFKZDGMTP-CDSYHYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



